2,4-Dibromophenol

Description

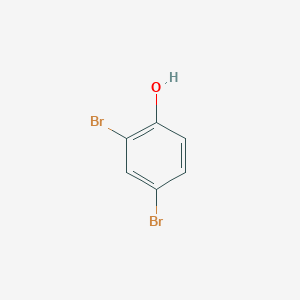

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXWFCTVSHEODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052290 | |

| Record name | 2,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.5 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F 113 °C Method: closed cup | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene, Very soluble in carbon disulfide, In water, 1.9X10+3 mg/L, 1.9 mg/mL at 15 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

2.0700 g/cu cm at 20 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from petroleum ether | |

CAS No. |

615-58-7 | |

| Record name | 2,4-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA75T5C9TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 °C, 40 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2,4-Dibromophenol from Phenol and Bromine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromophenol from the direct bromination of phenol (B47542). This document outlines the prevalent experimental protocols, reaction conditions, and underlying mechanistic principles, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flame retardants. The targeted synthesis of this specific isomer through the electrophilic aromatic substitution of phenol with bromine requires careful control of reaction conditions to favor di-substitution at the ortho and para positions relative to the hydroxyl group, while minimizing the formation of mono-brominated and tri-brominated byproducts. This guide details established methodologies to achieve a high yield of this compound.

Reaction Mechanism and Principles

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of phenol is a strongly activating, ortho-para directing group. It increases the electron density of the benzene (B151609) ring, particularly at the ortho (2 and 6) and para (4) positions, making it highly susceptible to electrophilic attack by bromine.

The reaction is typically carried out by treating phenol with elemental bromine in a suitable solvent. The choice of solvent and reaction temperature plays a crucial role in the selectivity of the bromination.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on established literature and provide different approaches to achieve the desired product.

Method 1: Bromination in Carbon Disulfide

This classic method utilizes a non-polar solvent to control the reactivity of bromine.

Procedure:

-

In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol in carbon disulfide.

-

Cool the flask in an ice-salt bath.

-

Slowly add a solution of bromine in carbon disulfide to the stirred phenol solution over a period of approximately 2 hours.

-

After the addition is complete, remove the cooling bath and distill off the carbon disulfide.

-

The residual liquid is then subjected to vacuum distillation to isolate this compound.[1]

Method 2: Bromination in Sulfuric Acid and Acetic Acid

This method employs a highly acidic medium.

Procedure:

-

In a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a mixture of phenol and sulfuric acid (made from sulfuric acid and water).

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled and stirred mixture over approximately 30 minutes.

-

The this compound product separates as an oil, which solidifies upon standing.

-

The crude product is then washed with water and purified by vacuum distillation.[1]

Method 3: Bromination in an Aqueous Medium with an Oxidizing Agent

This method presents an alternative approach using an oxidizing agent.

Procedure:

-

In a three-necked flask, place phenol and water.

-

Gradually add molecular bromine to the stirred mixture.

-

Following the bromine addition, introduce an aqueous solution of sodium hypochlorite (B82951) over a period of 45 minutes.

-

The reaction mixture is stirred for an additional 3.5 hours.

-

The product is then isolated by recrystallization.[2]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Method | Reactants | Solvent System | Temperature | Reaction Time | Yield of this compound | Reference |

| 1 | Phenol, Bromine | Carbon Disulfide | Ice-salt bath | ~2 hours (addition) | 89% | [1] |

| 2 | Phenol, Bromine | Sulfuric Acid, Acetic Acid | Ice-water bath | ~30 minutes (addition) | 85% | [1] |

| 3 | Phenol, Bromine, Sodium Hypochlorite | Water | 30°C | 3.5 hours | 79% | [2] |

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of this compound from phenol.

Caption: Electrophilic substitution pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines a typical laboratory workflow for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Phenol: Toxic and corrosive. Avoid contact with skin and eyes.

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carbon Disulfide: Highly flammable and toxic.

-

Sulfuric Acid: Highly corrosive.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound from phenol and bromine can be achieved with high yields using various established protocols. The choice of solvent and reaction conditions is critical for controlling the selectivity of the bromination. The methods presented in this guide provide a solid foundation for researchers and professionals to produce this important chemical intermediate. Careful adherence to experimental procedures and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dibromophenol (2,4-DBP), a compound of significant interest in various scientific fields, including as a marine metabolite and an intermediate in the synthesis of pharmaceuticals and flame retardants.[1] This document is intended to serve as a technical resource, presenting key data in a structured format, detailing relevant experimental methodologies, and visualizing key interactions.

Physical Properties

This compound is a solid at room temperature, typically appearing as colorless to pale pink or white crystalline needles or powder.[1][2] Its key physical properties are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | References |

| Molecular Formula | C₆H₄Br₂O | [1] |

| Molecular Weight | 251.90 g/mol | [1] |

| Melting Point | 34-41 °C | [3] |

| Boiling Point | 238.5 °C (at 760 mmHg) | [1] |

| 150-156 °C (at 11 mmHg) | [3] | |

| Solubility | Practically insoluble in water. Soluble in ethanol, ether, benzene, chloroform, and dichloromethane. Slightly soluble in carbon tetrachloride. | [1][4] |

| pKa | 7.79 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.22 | [1] |

| Density | 2.070 g/cm³ (at 20 °C) | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a phenol (B47542), with the bromine substituents influencing its acidic nature and electrophilic substitution reactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide, a key step in reactions such as the Williamson ether synthesis.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Spectral data available in the Sadtler Research Laboratories spectral collection (ID: 2735). |

| IR | Infrared spectral data is available in the Coblentz Society spectral collection (ID: 1007). |

| UV-Vis | UV spectral data is available in the Sadtler Research Laboratories spectral collection (ID: 8349). |

| Mass Spectrometry | GC-MS data is available in the NIST/EPA/MSDC Mass Spectral Database (ID: 75310). |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key properties are outlined below. These protocols are based on established chemical procedures.

Synthesis of this compound from Phenol

This protocol describes the bromination of phenol to produce this compound.

Materials:

-

Phenol

-

Carbon disulfide

-

Bromine

-

Ice

-

Calcium chloride

Procedure:

-

In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 500 g of phenol in 500 ml of carbon disulfide.[3]

-

Attach a calcium chloride tube to the top of the condenser, leading to a beaker with cracked ice and water to absorb the evolved hydrobromic acid.[3]

-

In the dropping funnel, place a solution of 1702 g of bromine in an equal volume of carbon disulfide.[3]

-

Cool the reaction flask in a salt and ice mixture and begin stirring.[3]

-

Slowly add the bromine solution to the reaction mixture over approximately 2 hours.[3]

-

Once the addition is complete, rearrange the condenser for downward distillation and heat the flask on a water bath to distill off the carbon disulfide.[3]

-

The residual liquid is then subjected to vacuum distillation to yield this compound.[3]

Williamson Ether Synthesis of 2,4-Dibromoanisole

This protocol details the conversion of this compound to 2,4-Dibromoanisole.

Materials:

-

This compound

-

Anhydrous acetonitrile (B52724)

-

Anhydrous potassium carbonate

-

Methyl iodide

Procedure:

-

In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add finely ground anhydrous potassium carbonate (3.0-4.0 eq) to the solution.

-

With stirring, add methyl iodide (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid byproducts and wash the residue with acetonitrile or dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point

This is a general procedure for determining the melting point of a solid organic compound like this compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute.[6]

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[6]

Determination of Boiling Point (Micro Method)

This protocol is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Insert the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer.

-

Immerse the assembly in the heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.[7]

-

When a continuous stream of bubbles is observed, remove the heat source.[7]

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours).[8]

-

Separate the undissolved solid from the solution by centrifugation or filtration.[8]

-

Withdraw a known volume of the saturated solution and dilute it appropriately.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method.

-

Calculate the original solubility from the concentration and dilution factor.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the phenol.

Materials:

-

This compound

-

Series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of solutions by diluting the stock solution in different buffer solutions covering a range of pH values around the expected pKa.

-

Record the UV-Vis spectrum for each solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of this compound.

-

Measure the absorbance of all buffered solutions at these two wavelengths.

-

The pKa can be determined by plotting the absorbance ratio at the two wavelengths against pH and finding the pH at the inflection point of the resulting sigmoid curve, or by using the Henderson-Hasselbalch equation with the absorbance data.[9]

Biological Activity and Mechanism of Action

This compound has been shown to modulate the activity of voltage-dependent ion channels, which can disrupt cellular calcium signaling.[1] This interaction is a key aspect of its biological activity and potential toxicity. Specifically, this compound reduces currents through both voltage-dependent calcium channels (L-type and N-type) and potassium channels.[1]

This inhibition of ion channels leads to a reduction in calcium influx and potassium efflux, thereby altering intracellular calcium concentrations and disrupting normal cellular signaling processes.[1]

Safety Information

This compound is classified as acutely toxic and an irritant.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals. For more detailed information, the cited references should be consulted.

References

- 1. The marine secondary metabolites this compound and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

An In-depth Technical Guide to the Molecular Structure and Spectral Data of 2,4-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectral data of 2,4-Dibromophenol (CAS No. 615-58-7), a compound relevant in organic synthesis and as a marine metabolite.[1] This document details its structural characteristics and presents an in-depth analysis of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this spectral data are also provided to aid in research and development.

Molecular Structure and Identification

This compound is a halogenated phenol (B47542) with two bromine atoms substituted on the benzene (B151609) ring at positions 2 and 4.[1] This substitution pattern dictates its chemical properties and is the basis for the interpretation of its spectral data.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 615-58-7 | |

| Molecular Formula | C₆H₄Br₂O | [2][3] |

| Molecular Weight | 251.90 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)O | [1] |

| InChI Key | FAXWFCTVSHEODL-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the key spectral data for this compound, which are crucial for its structural elucidation and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a broad O-H stretch, aromatic C-H and C=C stretches, and C-Br stretches.

Table of IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (phenolic) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1580, ~1470 | Strong, Sharp | Aromatic C=C ring stretch |

| ~1280 | Strong | C-O stretch (phenolic) |

| ~870, ~810 | Strong | C-H out-of-plane bending |

| Below 700 | Medium-Strong | C-Br stretch |

Data interpreted from the NIST gas-phase IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three non-equivalent protons on the benzene ring, and one broad signal for the phenolic hydroxyl proton. The splitting pattern is a key identifier for the substitution pattern.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.6 | Doublet (d) | ~2.5 (⁴J) |

| H-5 | ~7.2 | Doublet of Doublets (dd) | ~8.8 (³J), ~2.5 (⁴J) |

| H-3 | ~6.9 | Doublet (d) | ~8.8 (³J) |

| -OH | Variable (Broad) | Singlet (s) | N/A |

Note: These are predicted values. Actual experimental values may vary slightly. The spectrum is available in the Sadtler Research Laboratories spectral collection.[1]

Interpretation:

-

H-6: This proton is ortho to the hydroxyl group and meta to the bromine at C4. It appears as a doublet due to meta-coupling with H-5.

-

H-5: This proton is ortho to the bromine at C4 and meta to the bromine at C2. It is split into a doublet of doublets by ortho-coupling with H-3 and meta-coupling with H-6.

-

H-3: This proton is ortho to the bromine at C2 and the hydroxyl group, and meta to the bromine at C4. It appears as a doublet due to ortho-coupling with H-5.

-

-OH: The chemical shift of the phenolic proton is variable and depends on concentration and solvent. It typically appears as a broad singlet.

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six carbon atoms of the benzene ring.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-OH) | ~150 |

| C-2 (-Br) | ~112 |

| C-3 (-H) | ~133 |

| C-4 (-Br) | ~115 |

| C-5 (-H) | ~125 |

| C-6 (-H) | ~130 |

Note: These are predicted values. Actual experimental values may vary slightly. A ¹³C NMR spectrum is available from SpectraBase.[1]

Interpretation:

-

C-1: The carbon attached to the electron-donating hydroxyl group is deshielded and appears furthest downfield.

-

C-2 and C-4: The carbons directly bonded to the electronegative bromine atoms are shifted downfield, but also experience some shielding from the halogen.

-

C-3, C-5, and C-6: These carbons are attached to hydrogen atoms and their chemical shifts are influenced by the neighboring substituents.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This results in a triplet for the molecular ion peak (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Major Mass Spectrometry Fragments (EI-MS):

| m/z | Relative Intensity | Assignment |

| 250, 252, 254 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 171, 173 | Medium | [M - Br]⁺ |

| 143, 145 | Low | [M - Br - CO]⁺ |

| 63 | High | [C₅H₃]⁺ |

Data interpreted from the NIST Mass Spectrum.[2]

Interpretation:

-

The molecular ion cluster at m/z 250, 252, and 254 confirms the molecular weight and the presence of two bromine atoms.

-

The fragment at m/z 171/173 corresponds to the loss of a bromine radical.

-

Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment leads to the ion at m/z 143/145.

-

The base peak at m/z 63 is a common fragment in the mass spectra of aromatic compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid sample like this compound.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: Typically 16-64 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is standard.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the relationship between the molecular structure of this compound and the various spectroscopic techniques used for its analysis.

References

The Solubility Profile of 2,4-Dibromophenol: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2,4-dibromophenol in organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of solubility principles, detailed experimental methodologies for its determination, and comparative data with structurally similar compounds.

Introduction

This compound, a halogenated phenol, serves as a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. Understanding the solubility behavior of this compound is paramount for optimizing processes in synthetic chemistry and pharmaceutical sciences. This technical guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to present standardized methods for its quantitative determination.

Factors Influencing the Solubility of this compound

The dissolution of a solid solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding. For this compound, its solubility is governed by the balance between the polar hydroxyl group and the nonpolar brominated aromatic ring.

Key Influencing Factors:

-

Solvent Polarity: The polarity of the solvent plays a significant role. Polar solvents capable of hydrogen bonding, such as alcohols, can interact favorably with the hydroxyl group of this compound, promoting solubility. Nonpolar solvents will primarily interact with the brominated benzene (B151609) ring through van der Waals forces.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature as the dissolution process is endothermic.

-

Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence their ability to solvate the solute molecules effectively.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound through various intermolecular interactions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, qualitative information indicates its solubility in ethanol, ether, and benzene, and slight solubility in carbon tetrachloride. To provide a useful reference for researchers, the following table summarizes the available quantitative solubility data for structurally similar compounds: 2,4-dichlorophenol (B122985) and 2,4,6-tribromophenol. This comparative data can offer valuable insights into the expected solubility behavior of this compound.

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| 2,4-Dichlorophenol | Methanol | 1 g in 10 mL | Not Specified | [1][2] |

| 2,4-Dichlorophenol | Ethanol | 50 mg/mL | Not Specified | [1][2] |

| 2,4,6-Tribromophenol | Water | 0.007 g/100 mL | 25 | |

| 2,4,6-Tribromophenol | Chloroform | Soluble | Not Specified | |

| 2,4,6-Tribromophenol | Diethyl ether | Soluble | Not Specified | |

| 2,4,6-Tribromophenol | Ethanol | Soluble | Not Specified | |

| 2,4,6-Tribromophenol | Methanol | Soluble | Not Specified | |

| 2,4,6-Tribromophenol | Methylene chloride | Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust, reliable, and does not require sophisticated instrumentation for the final quantification step.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks or vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Experimental Workflow Diagram:

Detailed Step-by-Step Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a conical flask or vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.

-

Add a known volume or mass of the selected organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is reached when consecutive measurements are consistent.[3]

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is crucial not to disturb the undissolved solid at the bottom of the flask.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step removes any microscopic undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution. The difference between this weight and the initial weight of the empty dish gives the mass of the saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The temperature should be well below the boiling point of the solute.

-

Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is obtained. The difference between this final mass and the initial mass of the empty dish gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the mass of the saturated solution.

-

Solubility can then be expressed in various units:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

g/L of solvent: (mass of solute / volume of solvent)

-

-

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in research and industry. While quantitative data for this specific compound is sparse, an understanding of the factors affecting solubility and the application of standardized experimental protocols, such as the isothermal shake-flask method, allows for its precise determination. The comparative data provided for structurally similar compounds serves as a valuable guide for solvent selection and process optimization. This technical guide provides researchers with the necessary framework to confidently assess the solubility of this compound and related compounds in their own laboratory settings.

References

Environmental Presence and Transformation of 2,4-Dibromophenol: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated organic compound that has garnered scientific attention due to its presence in various environmental compartments and its potential ecological and human health implications. Anthropogenic sources, such as its use as an intermediate in the manufacturing of flame retardants and pesticides, contribute to its environmental release.[1] Furthermore, 2,4-DBP can be formed as a degradation product of more complex brominated compounds, including certain brominated flame retardants.[2][3] Natural production in marine environments by certain organisms also contributes to its background levels. This technical guide provides a comprehensive overview of the environmental occurrence and fate of this compound, detailing its presence in different environmental matrices, the analytical methods for its detection, and the biotic and abiotic pathways that govern its transformation and degradation.

Environmental Occurrence of this compound

This compound is a ubiquitous environmental contaminant that has been detected in various matrices across the globe. Its presence is documented in surface water, sediment, soil, and biota. The concentrations of 2,4-DBP can vary significantly depending on the proximity to industrial sources, wastewater discharge points, and areas with extensive use of products containing brominated compounds.

Quantitative Occurrence Data

The following table summarizes the reported concentrations of this compound in different environmental compartments. It is important to note that these values are indicative and can fluctuate based on geographical location, sampling time, and analytical methodology.

| Environmental Matrix | Location | Concentration Range | Notes | Reference |

| Surface Water | Bohai Sea, China | Mean: 103.7 ng/L | - | Chi et al., 2017 |

| Baltic Sea | 5 - 35 ng/L | - | Remberger et al., 2002 | |

| Sediment | North Sea | Up to 40,000 ng/g TOC (for 4-bromophenol) | 2,4-DBP was also identified | Reineke et al., 2005 |

| Biota | Flatfish (skin) | 0.02 µg/g | Phenolic-smelling flatfish | [4] |

| Marine Fishes (general) | 0.20 ng/g (for 2-BP) to 299 ng/g (for 2,4,6-TBP) | 2,4-DBP also detected | [5] |

TOC: Total Organic Carbon; BP: Bromophenol

Analytical Methodologies for Detection and Quantification

The accurate determination of this compound in complex environmental matrices requires sensitive and selective analytical techniques. The most commonly employed methods involve chromatographic separation coupled with mass spectrometric detection.

Sample Preparation

Effective sample preparation is crucial to isolate 2,4-DBP from the matrix and concentrate it to detectable levels. Solid-phase extraction (SPE) is a widely used technique for aqueous samples. The general steps include:

-

Sample Acidification: The water sample is typically acidified to a pH below the pKa of 2,4-DBP (~7.9) to ensure it is in its protonated, less polar form, which enhances its retention on the SPE sorbent.

-

SPE Cartridge Conditioning: A C18 or polymeric sorbent cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water.

-

Sample Loading: The acidified water sample is passed through the conditioned SPE cartridge.

-

Washing: The cartridge is washed with deionized water to remove interfering polar compounds.

-

Elution: The retained 2,4-DBP is eluted with a small volume of an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Concentration: The eluate is often concentrated under a gentle stream of nitrogen before analysis.

For solid samples like soil and sediment, solvent extraction techniques such as Soxhlet extraction or pressurized liquid extraction are commonly used, followed by a clean-up step to remove interfering co-extractives.

Instrumental Analysis

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of 2,4-DBP. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for 2,4-DBP.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of 2,4-DBP. Due to the polar nature of the hydroxyl group, derivatization is often performed to improve its volatility and chromatographic behavior. Acetylation is a common derivatization reaction. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.

Environmental Fate of this compound

The persistence and transformation of this compound in the environment are governed by a combination of biotic and abiotic processes. These processes determine its half-life, the formation of transformation products, and its ultimate fate.

Biodegradation

Microbial degradation is a significant pathway for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to be capable of transforming this compound.

Anaerobic Biodegradation: Under anaerobic conditions, such as in sediments and anoxic zones of water bodies, the primary degradation mechanism is reductive debromination.[6] In this process, the bromine substituents are sequentially removed from the aromatic ring, leading to the formation of less halogenated phenols and ultimately phenol. Phenol can then be further mineralized to methane (B114726) and carbon dioxide by microbial consortia.

Experimental Protocol for Anaerobic Biodegradation Study (Example based on related compounds):

-

Inoculum: Anaerobic sludge or sediment is collected and acclimated to the presence of 2,4-DBP in a mineral salt medium under anaerobic conditions (e.g., in an anaerobic glove box or in sealed vials with a nitrogen headspace).

-

Experimental Setup: Microcosms are set up in sealed serum bottles containing the acclimated inoculum, the mineral salt medium, and a defined concentration of 2,4-DBP. Control microcosms (without 2,4-DBP or with autoclaved inoculum) are also prepared.

-

Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 30-35°C).

-

Sampling and Analysis: At regular time intervals, aliquots of the liquid phase are withdrawn anaerobically. The samples are centrifuged or filtered, and the supernatant is analyzed for the concentration of 2,4-DBP and its potential degradation products using HPLC-MS/MS or GC-MS.

-

Data Analysis: The degradation kinetics of 2,4-DBP are determined by plotting its concentration over time. The identification of intermediates helps to elucidate the degradation pathway.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, is an important abiotic process that can contribute to the transformation of this compound in sunlit surface waters and on the surface of soils. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bonds.

Experimental Protocol for Photodegradation Study (Example based on related compounds):

-

Solution Preparation: A solution of this compound of a known concentration is prepared in purified water or a buffer solution to control the pH.

-

Photoreactor Setup: The solution is placed in a quartz photoreactor, which is transparent to UV light. A UV lamp (e.g., a medium-pressure mercury lamp) is used as the light source. The temperature of the solution is typically controlled using a water jacket.

-

Irradiation: The solution is irradiated with UV light for a specific duration. Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling and Analysis: Aliquots of the solution are collected at different time points during the irradiation. The concentration of 2,4-DBP and the formation of photoproducts are monitored using analytical techniques such as HPLC-UV or LC-MS.

-

Data Analysis: The photodegradation rate constant is calculated from the decrease in the concentration of 2,4-DBP over time. The identification of photoproducts provides insights into the reaction mechanism.

Degradation Pathways and Visualization

The degradation of this compound proceeds through distinct pathways depending on the environmental conditions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key transformation processes.

Biodegradation Pathway

Under anaerobic conditions, the primary biodegradation pathway involves sequential reductive debromination.

Photodegradation Pathway

The photodegradation of this compound can lead to the formation of various products through debromination and hydroxylation reactions.

Conclusion

This compound is an environmental contaminant of concern due to its widespread occurrence and potential for transformation into various byproducts. Understanding its environmental fate is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide has provided an overview of the current knowledge on the environmental occurrence of 2,4-DBP, the analytical methods for its detection, and its biotic and abiotic degradation pathways. Further research is needed to fully elucidate the concentrations of 2,4-DBP in a wider range of environmental matrices and to detail the complete degradation pathways and the factors that influence them. This will enable a more comprehensive risk assessment and the development of targeted approaches to mitigate its environmental impact.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Analysis of this compound and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Marine Origins of 2,4-Dibromophenol: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Natural Synthesis of 2,4-Dibromophenol in Marine Algae for Drug Development Professionals, Researchers, and Scientists

This technical guide explores the natural occurrence, biosynthesis, and analytical methodologies for this compound (2,4-DBP), a significant secondary metabolite found in marine algae. With a growing interest in marine natural products for pharmaceutical applications, this document provides a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and drug discovery.

Natural Occurrence of this compound in Marine Algae

This compound is a brominated phenolic compound naturally synthesized by a variety of marine algae, playing a role in their chemical defense mechanisms.[1][2] It is particularly abundant in red algae (Rhodophyta) and brown algae (Phaeophyta), where it contributes to the characteristic "sea-like" flavor and odor of these organisms and the seafood that consumes them.[3] The presence and concentration of 2,4-DBP can vary significantly between algal species and are influenced by environmental factors.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and other related bromophenols in various marine algal species. This data is crucial for selecting appropriate species for targeted isolation and for understanding the natural variability of these compounds.

| Algal Species | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Vertebrata lanosa | 2,3-dibromo-4,5-dihydroxybenzyl alcohol | 0.678 | HPLC | [4] |

| Vertebrata lanosa | 2,3-dibromo-4,5-dihydroxybenzaldehyde | 0.005 - 0.015 | HPLC | [4] |

| Vertebrata lanosa | lanosol | 0.01 - 0.05 | HPLC | [4] |

(Note: Data for this compound specifically was not explicitly quantified in the provided search results, the table reflects the closest available data for related bromophenols in a well-studied species. Further targeted quantitative studies on 2,4-DBP are warranted.)

Biosynthesis of this compound

The biosynthesis of 2,4-DBP in marine algae is an enzymatic process primarily mediated by haloperoxidases, specifically bromoperoxidases.[2][5] These enzymes catalyze the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a reactive bromine species that subsequently brominates a phenolic precursor. While the complete biosynthetic pathway is not fully elucidated, it is widely accepted that the process begins with a common aromatic precursor, likely derived from the shikimate pathway, such as tyrosine.[2]

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in marine algae.

Ecological Role of this compound

The production of 2,4-DBP and other brominated phenols is a key aspect of the chemical defense strategy of many marine algae. These compounds exhibit a range of biological activities, including antimicrobial and herbivore-deterrent properties, which help protect the algae from pathogens and grazing.

Logical Relationship Diagram

Caption: Logical flow of the ecological function of this compound.

Experimental Protocols

Accurate quantification and isolation of 2,4-DBP from marine algae are essential for research and development. The following are detailed methodologies for extraction and analysis.

Extraction of Bromophenols from Marine Algae

This protocol describes a general method for the extraction of bromophenols from dried algal biomass.

Materials:

-

Dried and powdered marine algae

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Weigh 10 g of dried, powdered algal material and place it in a 250 mL Erlenmeyer flask.

-

Solvent Extraction: Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to the flask.

-

Agitation: Seal the flask and agitate it on a shaker at room temperature for 24 hours to ensure thorough extraction.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid algal residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

-

Storage: Store the resulting crude extract at -20°C in a sealed vial for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the separation and quantification of 2,4-DBP in algal extracts.[4]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a diode array detector (DAD).

-

Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[4]

-

Mobile Phase A: 0.05% Trifluoroacetic acid in water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min.[4]

-

Flow Rate: 0.25 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: 210 nm.[4]

-

Injection Volume: 5 µL.[4]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude algal extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the 2,4-DBP peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standards.

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound from marine algae represents a promising area of research for the development of new pharmaceutical agents. This guide provides a foundational understanding of its natural sources, biosynthesis, and the analytical methods required for its study. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field, enabling more efficient and targeted investigations into the therapeutic potential of this and other marine-derived bromophenols. Further research is encouraged to expand the quantitative database of 2,4-DBP in a wider range of algal species and to fully elucidate its biosynthetic pathway.

References

- 1. Frontiers | Fluorescent Detection of Bromoperoxidase Activity in Microalgae and Planktonic Microbial Communities Using Aminophenyl Fluorescein [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Seaweed Phenolics: From Extraction to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

2,4-Dibromophenol: A Comprehensive Toxicological Profile and Health Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound with applications in chemical synthesis and as a degradation product of brominated flame retardants. Its presence in the environment and potential for human exposure necessitate a thorough understanding of its toxicological profile and health effects. This technical guide provides a comprehensive overview of the current knowledge regarding 2,4-DBP, including its physicochemical properties, toxicokinetics, and effects on various organ systems. Quantitative toxicological data are summarized, and where available, detailed experimental protocols are described. This document also includes visualizations of key toxicological pathways and experimental workflows to aid in the understanding of its potential health risks.

Introduction

This compound is a member of the brominated phenol (B47542) family, a class of compounds that has garnered significant attention due to their widespread use and potential environmental and health impacts. 2,4-DBP can be found as an intermediate in the synthesis of various chemicals and as a breakdown product of larger brominated molecules, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants.[1] Its detection in environmental matrices and the potential for human exposure through various pathways underscore the importance of a detailed toxicological assessment. This guide aims to provide a consolidated resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2,4-DBP is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

| Property | Value | Reference |

| Chemical Formula | C₆H₄Br₂O | [2] |

| Molecular Weight | 251.90 g/mol | [2] |

| CAS Number | 615-58-7 | [2] |

| Appearance | Colorless to pale pink colored liquid or solid with needle-like crystals | [3] |

| Melting Point | 38 °C (100.4 °F) | [2] |

| Boiling Point | 238.5 °C (461.3 °F) | [2] |

| Solubility | Soluble in water, ethanol, ether, and benzene; slightly soluble in carbon tetrachloride | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Information on the toxicokinetics of 2,4-DBP is limited. However, studies on related brominated and chlorinated phenols provide insights into its likely ADME profile. As a metabolite of the flame retardant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), 2,4-DBP has been detected in urine as glucuronide and sulfate (B86663) conjugates in rats, suggesting that conjugation is a primary metabolic pathway for its detoxification and excretion.[4] The lipophilic nature of 2,4-DBP suggests that it can be absorbed through the gastrointestinal tract, skin, and lungs. Once absorbed, it is likely to be distributed to various tissues.

Health Effects and Toxicological Profile

The available data on the health effects of 2,4-DBP are presented below, categorized by the type of toxicity. It is important to note that for some endpoints, data for 2,4-DBP are scarce, and information from structurally similar compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) is included for context.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate health hazards of a substance.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 50 mg/kg | [5] |

| LD₅₀ | Mouse | Oral | 282 mg/kg | [5] |

| LD₅₀ | Rabbit | Dermal | >2 g/kg (>2000 mg/kg) | [5] |

| EC₅₀ (48h) | Daphnia magna | Aquatic | 2.17 mg/L | [6] |

| EC₅₀ (96h) | Scenedesmus quadricauda | Aquatic | 8.73 mg/L | [6] |

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies with determined No-Observed-Adverse-Effect-Levels (NOAELs) or Lowest-Observed-Adverse-Effect-Levels (LOAELs) were identified for this compound. For the related compound, 2,4-dichlorophenol, a 90-day study in rats reported a NOAEL of 400 mg/kg bw/day in females and 800 mg/kg bw/day in males, with adverse effects at higher doses including bone marrow degeneration.[7]

Genotoxicity and Carcinogenicity

There is a lack of specific genotoxicity and carcinogenicity data for this compound. The material safety data sheet for 2,4-DBP indicates that it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5] For the related compound 2,4,6-tribromophenol, in vitro gene mutation studies in bacteria were negative.[8] However, an in vitro chromosomal aberration test was positive.[8] An in vivo micronucleus assay for 2,4,6-TBP was negative.[8]

Reproductive and Developmental Toxicity

Endocrine Disruption

This compound has been shown to interact with the endocrine system. It can bind to the human estrogen receptor (ER) with an affinity approximately 10,000-fold less than 17β-estradiol.[13] However, this binding does not appear to stimulate cell growth or induce estrogen-regulated proteins, suggesting it may not act as a classical estrogen agonist.[13] Furthermore, 2,4-DBP has been observed to interfere with human serum albumin (HSA) to form complexes, with a high binding affinity, which could potentially disrupt the transport of endogenous hormones.[14] Studies on other bromophenols suggest they can inhibit sulfotransferases, enzymes involved in hormone metabolism.[15]

Neurotoxicity

Studies on PC12 neuroendocrine cells have shown that this compound can reduce voltage-dependent calcium channel currents with a half-maximal concentration of 45 ± 32 μM.[7] This suggests a potential for neurotoxic effects by disrupting cellular calcium signaling.

Hepatotoxicity

While specific hepatotoxicity studies on 2,4-DBP are limited, research on the related compound 4-bromophenol (B116583) indicates that its metabolites can covalently bind to liver proteins, a mechanism often associated with hepatotoxicity.[16]

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not widely published. However, toxicological evaluations generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows based on relevant OECD guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.

Methodology:

-

Test Animals: Healthy, young adult animals (e.g., rats or rabbits) are used.[17][18][19][20]

-

Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[17][19]

-

Procedure: The test substance is applied uniformly over a shaved area of the back (approximately 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.[18][19]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. The application site is examined for erythema and edema.[18][19]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[19]

Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance for 28 days.

Methodology:

-

Test Animals: Typically, young adult rodents (e.g., rats) are used, with at least 5 males and 5 females per group.[3][4][14][21][22]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.[4]

-

Procedure: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.[3][4][21]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Functional observations, such as sensory reactivity and motor activity, are also performed.[4]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[4]

-

Pathology: All animals undergo a full gross necropsy, and organs are weighed. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs with gross abnormalities in other groups.[4]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.[9][15][23][24][25]

Methodology:

-

Test Animals: Pregnant rodents (e.g., rats) or non-rodents (e.g., rabbits) are used, with a sufficient number to have approximately 20 litters per group.[24][25]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.[25]

-

Procedure: The test substance is administered daily, typically from implantation to the day before cesarean section.[23][24]

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[23]

-

Fetal Evaluations: Near term, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[23][25]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[1][10][11][26][27]

Methodology:

-

Tester Strains: A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used.[11]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[1]

-

Procedure: The bacteria, the test substance at various concentrations, and the S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.[11]

-

Scoring: After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[11]

Conclusion